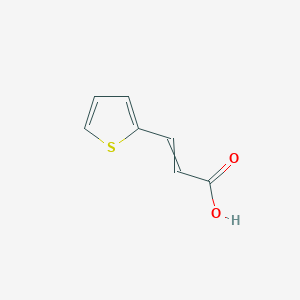

3-(2-Thienyl)acrylic acid

概要

説明

準備方法

合成経路と反応条件: ダサチニブ-d8の合成には、ダサチニブ分子に重水素原子を組み込む必要があります。これは、次の方法など、さまざまな方法で実現できます。

工業生産方法: ダサチニブ-d8の工業生産は、通常、高収率と純度を確保するために、制御された条件下で、大規模な水素-重水素交換反応を含む。このプロセスには以下が含まれる場合があります。

化学反応の分析

反応の種類: ダサチニブ-d8は、重水素化されていない対応物と同様に、次の反応を含むさまざまな化学反応を受けることができます。

酸化: 酸化剤との反応で酸化生成物を形成.

還元: 還元剤との反応で還元生成物を形成.

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム.

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム.

置換試薬: ハロゲン化物、アミンまたはアルコールなどの求核剤.

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合がありますが、還元によってアミンまたはアルコールが生成される可能性があります .

4. 科学研究アプリケーション

ダサチニブ-d8は、次のものを含む科学研究において幅広い用途を持っています。

科学的研究の応用

Analytical Chemistry

MALDI Matrix Development

One of the prominent applications of 3-(2-thienyl)acrylic acid is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A study demonstrated that a derivative, 2-cyano-3-(2-thienyl)acrylic acid , serves as an effective MALDI matrix for analyzing various compounds, including lipids, peptides, proteins, and natural products. The matrix showed superior performance in terms of signal-to-noise ratios and spectral resolution compared to conventional matrices like SA and DHB. This capability allows for the analysis of high molecular mass compounds, overcoming challenges typically faced in mass spectrometry .

Material Science

Synthesis of Salts and Their Applications

Research has indicated that salts derived from this compound can be synthesized for various applications. For instance, copper salts of this compound have been explored for their potential in intestinal disinfection and regulation of gut microbiota metabolism. These salts could provide therapeutic benefits without the adverse effects associated with traditional antibiotics, thus maintaining the balance of normal flora while inhibiting pathogenic species .

Biological Studies

Inhibitory Activity and Molecular Studies

The compound has also been investigated for its inhibitory activity against certain biological targets. A comprehensive study utilized both experimental and theoretical approaches to analyze the molecular structure and spectroscopy of this compound. This research highlighted its potential as an inhibitor in biochemical pathways, suggesting applications in drug development and therapeutic interventions .

Case Study 1: MALDI Imaging Applications

In a specific application of 2-cyano-3-(2-thienyl)acrylic acid as a MALDI matrix, researchers successfully analyzed tissue samples to create detailed imaging profiles. The study emphasized the matrix's ability to provide clear images without ambiguity in analyte selection, which is crucial for understanding complex biological systems .

Case Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial properties of copper salts derived from this compound. The results indicated that these salts effectively regulated intestinal flora in animal models without disrupting beneficial bacteria, showcasing their potential as a safer alternative to conventional antibiotics .

Summary Table of Applications

作用機序

ダサチニブ-d8は、ダサチニブと同様に、チロシンキナーゼ阻害剤として機能します。 これは、BCR-ABLキナーゼのATP結合部位に結合することによりその効果を発揮し、その活性を阻害し、下流基質のリン酸化を阻止します . この阻害は、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります . ダサチニブ-d8は、SRCファミリーキナーゼ、c-KIT、およびPDGFRなどの他のキナーゼも阻害します .

類似の化合物:

イマチニブ: 慢性骨髄性白血病の治療に使用される別のチロシンキナーゼ阻害剤.

ニロチニブ: 作用機序が類似した第二世代のチロシンキナーゼ阻害剤.

ボスチニブ: 同様の適応症に使用される別のチロシンキナーゼ阻害剤.

ダサチニブ-d8の独自性: ダサチニブ-d8は、重水素化された性質により、分析アプリケーションにおいて明確な利点をもたらすため、ユニークです。 重水素原子の組み込みにより、質量分析法において、重水素化されていないダサチニブから正確に定量化および区別することができます . これは、薬物動態研究とバイオアナリシス法開発において貴重なツールとなっています .

類似化合物との比較

Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.

Bosutinib: Another tyrosine kinase inhibitor used for similar indications.

Uniqueness of Dasatinib-d8: Dasatinib-d8 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated dasatinib in mass spectrometry . This makes it an invaluable tool in pharmacokinetic studies and bioanalytical method development .

生物活性

3-(2-Thienyl)acrylic acid, a compound characterized by its unique thiophene ring and carboxylic acid functional group, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various studies and data.

Chemical Structure and Properties

- Chemical Formula : C₇H₆O₂S

- Molecular Weight : Approximately 154.19 g/mol

- Appearance : Slightly beige to yellow needle-like crystals

The compound's structure includes a double bond typical of acrylic acids and a thiophene ring that enhances its reactivity and biological interactions. The presence of the thienyl group imparts distinct electronic characteristics, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through several methods, most notably the Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malonic acid. This method allows for efficient production with varying yields based on reaction conditions.

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Knoevenagel Condensation | 75-90% | Reflux in ethanol with a catalyst |

| Palladium-Catalyzed Hydrogenation | 60% | Under hydrogen atmosphere at room temperature |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies indicate its effectiveness against bacterial strains, which makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Notably, this compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. This inhibition suggests potential use in neuroprotective therapies .

Anticancer Activity

Derivatives of this compound have shown cytotoxic effects against several cancer cell lines. Research indicates that these derivatives can induce apoptosis in cancer cells, highlighting their potential in cancer treatment strategies .

Interaction Studies

Molecular docking studies have revealed that this compound can effectively bind to target proteins, which is crucial for its role as a therapeutic agent. Additionally, its interactions with DNA have been analyzed, suggesting implications for genetic research and drug design.

Case Studies and Research Findings

- Inhibition of Inflammatory Enzymes : A study demonstrated that this compound significantly reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative to conventional antibiotics.

- Neuroprotective Mechanism : Research involving animal models indicated that administration of this compound led to reduced neuroinflammation and improved motor function, supporting its role in neuroprotection.

特性

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901215 | |

| Record name | NoName_302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15690-25-2, 1124-65-8 | |

| Record name | (2E)-3-(2-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacrylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Thienyl)acrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(2-thienyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。